1-Amino-3-methylidenecyclobutane-1-carboxylic acid

CAS No.: 2169518-70-9

Cat. No.: VC8255620

Molecular Formula: C6H9NO2

Molecular Weight: 127.14

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2169518-70-9 |

|---|---|

| Molecular Formula | C6H9NO2 |

| Molecular Weight | 127.14 |

| IUPAC Name | 1-amino-3-methylidenecyclobutane-1-carboxylic acid |

| Standard InChI | InChI=1S/C6H9NO2/c1-4-2-6(7,3-4)5(8)9/h1-3,7H2,(H,8,9) |

| Standard InChI Key | TUJKRFYLNFYKTI-UHFFFAOYSA-N |

| SMILES | C=C1CC(C1)(C(=O)O)N |

| Canonical SMILES | C=C1CC(C1)(C(=O)O)N |

Introduction

Chemical Identity and Structural Features

Molecular Identification

1-Amino-3-methylidenecyclobutane-1-carboxylic acid is systematically named according to IUPAC nomenclature as 1-amino-3-methylidenecyclobutane-1-carboxylic acid. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS No. | 2169518-70-9 | |

| Molecular Formula | ||

| Molecular Weight | 127.14 g/mol | |

| PubChem CID | 135392907 | |

| SMILES | C=C1CC(C1)(C(=O)O)N | |

| InChIKey | TUJKRFYLNFYKTI-UHFFFAOYSA-N |

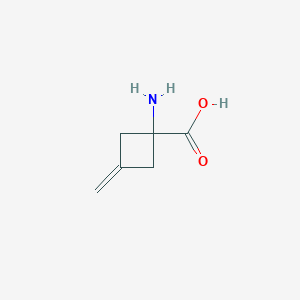

The compound’s structure features a cyclobutane ring with a methylidene group () at the 3-position, an amino group () at the 1-position, and a carboxylic acid () at the same carbon (Figure 1). This arrangement introduces significant steric strain due to the cyclobutane ring’s non-planar geometry, which may influence reactivity and intermolecular interactions .

Stereochemical and Electronic Properties

The compound lacks defined stereocenters, as confirmed by its zero undefined atom/bond stereocenter count . Its topological polar surface area (63.3 Ų) and hydrogen bond donor/acceptor counts (2 and 3, respectively) suggest moderate solubility in polar solvents, while the computed value of -2.8 indicates hydrophilic characteristics . The methylidene group contributes to electron delocalization within the ring, potentially enhancing stability in aqueous environments.

Synthesis and Mechanistic Insights

Analytical Characterization

Hypothetical characterization data would likely include:

-

: Signals for the methylidene protons (), amino group (), and carboxylic acid ().

-

IR Spectroscopy: Stretching vibrations for (~3350 cm), (~1700 cm), and (~1650 cm) .

Physicochemical and Computational Properties

Key Computed Properties

PubChem-derived computational data provides insights into the compound’s behavior:

| Property | Value | Implications |

|---|---|---|

| Rotatable Bond Count | 1 | Moderate flexibility |

| Heavy Atom Count | 9 | Compact molecular size |

| Complexity | 166 | High structural intricacy |

| Monoisotopic Mass | 127.063328530 Da | Precise mass spectrometry ID |

The low rotatable bond count and high complexity score underscore the compound’s rigidity, which may limit conformational diversity but enhance binding specificity in biological systems .

Solubility and Stability

Comparative Analysis with Structural Analogs

1-Amino-3-methylcyclobutane-1-carboxylic Acid

This analog replaces the methylidene group with a methyl substituent, altering its electronic and steric profile:

| Property | Target Compound | Methyl Analog |

|---|---|---|

| Substituent at C3 | (methylidene) | (methyl) |

| Molecular Weight | 127.14 g/mol | 129.16 g/mol |

| XLogP3 | -2.8 | -2.5 (estimated) |

The methylidene group’s double bond introduces conjugation, potentially enhancing resonance stabilization compared to the saturated methyl analog.

1-Methyl-3-methylidenecyclobutane-1-carboxylic Acid

This derivative lacks the amino group, reducing hydrogen-bonding capacity:

| Property | Target Compound | Methyl Derivative |

|---|---|---|

| Functional Groups | , | , |

| Hydrogen Bond Donors | 2 | 1 |

The absence of the amino group diminishes potential for ionic interactions, making the derivative less suitable for applications requiring molecular recognition.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume